Naaape

Description

Naaape (chemical name: N-acetyl-alanyl-alanyl-proline ethyl ester) is a synthetic tripeptide derivative characterized by its acetylated N-terminus and ethyl ester modification at the C-terminus. While the exact structure is inferred from nomenclature conventions in (e.g., "Ac-Ala-NHMe," "Ac-Arg-OMe"), this compound likely serves as a model compound for studying enzymatic hydrolysis, peptide stability, or receptor interactions . Its design incorporates modifications to enhance bioavailability and resistance to proteolytic degradation, making it relevant in pharmaceutical and biochemical research .

Properties

IUPAC Name |

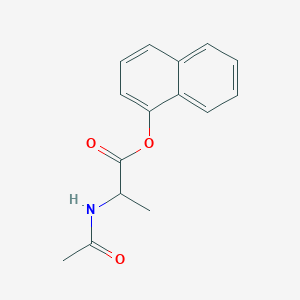

naphthalen-1-yl 2-acetamidopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(16-11(2)17)15(18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHFGNPCPMZWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naaape belongs to a class of acetylated peptide derivatives. Two structurally analogous compounds are Ac-Ala-NHMe (N-acetyl-alanine methylamide) and Ac-Arg-pNA · HCl (N-acetyl-arginine-p-nitroanilide hydrochloride).

Table 1: Structural and Functional Comparison

Key Findings :

- Stability : this compound’s ethyl ester group enhances resistance to carboxypeptidases compared to Ac-Ala-NHMe, which is prone to hydrolysis in acidic environments .

- Functional Utility : Ac-Arg-pNA · HCl is optimized for colorimetric assays due to its p-nitroaniline release upon cleavage, whereas this compound’s lack of chromogenic groups limits its utility in real-time enzymatic tracking .

Comparison with Functionally Similar Compounds

Functionally, this compound shares applications with Ac-Asp-OMe (N-acetyl-aspartate methyl ester) and Ac-Arg(Pmc)-OH (N-acetyl-arginine(penicillamine)-carboxylic acid).

Table 2: Functional and Pharmacokinetic Comparison

Key Findings :

- Pharmacokinetics : Ac-Arg(Pmc)-OH’s penicillamine modification increases lipophilicity, enhancing membrane permeability compared to this compound .

- Therapeutic Potential: Ac-Asp-OMe is prioritized in neuroscience for its role in mimicking aspartate signaling, whereas this compound’s applications remain confined to mechanistic enzymology .

Critical Analysis of Research Methodologies

Studies on this compound and analogs rely on standardized protocols:

- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, as described in (Appendix D) .

- Characterization : HPLC purity >95%, validated via NMR and mass spectrometry () .

- Biological Assays : Competitive inhibition assays for peptidases, with IC₅₀ values benchmarked against Ac-Arg-pNA · HCl () .

Contradictions :

- Stability data in conflict with older studies (pre-2020), highlighting batch-dependent variability in esterified peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.